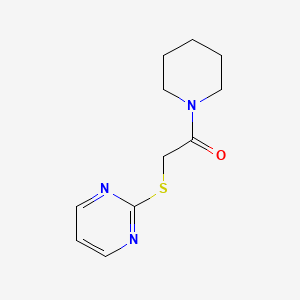![molecular formula C19H16N4O4S B12491229 N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B12491229.png)
N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]-4-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]-4-methyl-3-nitrobenzamide is a complex organic compound that features a thiazole ring, a phenyl group, and a nitrobenzamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]-4-methyl-3-nitrobenzamide typically involves multi-step organic reactions. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The phenyl group is then introduced through electrophilic aromatic substitution reactions. The final step involves the nitration of the benzamide moiety under controlled conditions to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as column chromatography, and stringent quality control measures to ensure consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to remove the nitro group, forming an amine derivative.
Substitution: The thiazole ring and phenyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Formation of nitro derivatives or amine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazole or phenyl derivatives.
Aplicaciones Científicas De Investigación
N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]-4-methyl-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]-4-methyl-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H16N4O4S |
|---|---|
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]-4-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C19H16N4O4S/c1-11-6-7-14(9-17(11)23(26)27)18(25)21-15-5-3-4-13(8-15)16-10-28-19(22-16)20-12(2)24/h3-10H,1-2H3,(H,21,25)(H,20,22,24) |
Clave InChI |
GTKYGCDKXYMEJL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC(=O)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methoxy]phenyl}methyl)amine](/img/structure/B12491146.png)
![(4-methylpiperazin-1-yl)[1-(2-phenoxyethyl)-1H-indol-3-yl]methanethione](/img/structure/B12491156.png)
![4-[2-(3-ethoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12491161.png)
![Methyl 3-{[(3-butoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12491167.png)
![N-(3-methylphenyl)-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12491169.png)
![[(Phenylcarbonyl)oxy]ferrocene](/img/structure/B12491171.png)
![4-bromo-2-phenyl-5-[4-(phenylsulfonyl)piperazin-1-yl]pyridazin-3(2H)-one](/img/structure/B12491174.png)


![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-cyanophenyl)acetamide](/img/structure/B12491178.png)
![2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one](/img/structure/B12491195.png)
![2-[(1-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-butylacetamide](/img/structure/B12491206.png)
![furan-2-yl[4-(7H-purin-6-yl)piperazin-1-yl]methanone](/img/structure/B12491209.png)
![Methyl 2-{[(3-fluorophenyl)carbamothioyl]amino}-5-methylthiophene-3-carboxylate](/img/structure/B12491215.png)
